disodium;2-(carboxymethylamino)acetate;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-(carboxymethylamino)acetate;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization and drying to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-(carboxymethylamino)acetate;hydrate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and zinc. These reactions are crucial for its applications in various fields .
Common Reagents and Conditions
The chelation reactions of this compound typically occur in aqueous solutions with the presence of metal ions. The pH of the solution is often adjusted to optimize the binding efficiency. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .
Major Products Formed
The major products formed from the chelation reactions of this compound are stable metal complexes. These complexes are often used in various applications, such as in analytical chemistry for metal ion quantification and in medicine for chelation therapy .
Scientific Research Applications
Disodium;2-(carboxymethylamino)acetate;hydrate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations
Biology: Employed in molecular biology protocols to inhibit metalloproteases and stabilize nucleic acids.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning, such as lead and mercury poisoning.
Mechanism of Action
The mechanism of action of disodium;2-(carboxymethylamino)acetate;hydrate involves the chelation of divalent and trivalent metal ions. The compound forms stable complexes with metal ions, reducing their availability in biological and chemical systems. This chelation process is crucial for its therapeutic effects in treating heavy metal poisoning and its use in various industrial applications .
Comparison with Similar Compounds
Disodium;2-(carboxymethylamino)acetate;hydrate is often compared with other chelating agents such as:
Edetate calcium disodium: Used specifically for lead poisoning treatment.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Used in similar applications but with different binding properties.
The uniqueness of this compound lies in its versatility and effectiveness in binding a wide range of metal ions, making it suitable for diverse applications in science and industry .
Properties
Molecular Formula |
C4H8NNa2O5+ |
---|---|
Molecular Weight |
196.09 g/mol |
IUPAC Name |
disodium;2-(carboxymethylamino)acetate;hydrate |
InChI |
InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-1 |
InChI Key |
YSBGCHXLMBAKPV-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)NCC(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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